molecular formula C15H28N2O6 B6289778 (R)-4,5-Bis(Boc-amino)-pentanoic acid CAS No. 173598-48-6

(R)-4,5-Bis(Boc-amino)-pentanoic acid

Cat. No.: B6289778
CAS No.: 173598-48-6
M. Wt: 332.39 g/mol
InChI Key: GZVVNDZHUBXGHG-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4,5-Bis(Boc-amino)-pentanoic acid is a compound that features two tert-butyloxycarbonyl (Boc) protected amino groups. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of amino groups is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,5-Bis(Boc-amino)-pentanoic acid typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases, making it a versatile protecting group in organic synthesis .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and solid-phase synthesis techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-4,5-Bis(Boc-amino)-pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can then participate in further reactions .

Scientific Research Applications

®-4,5-Bis(Boc-amino)-pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-4,5-Bis(Boc-amino)-pentanoic acid primarily involves the protection and deprotection of amino groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, generating a tert-butyl cation and the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4,5-Bis(Boc-amino)-pentanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl cation formed during deprotection is highly stable, making the Boc group a preferred choice for many synthetic applications .

Properties

IUPAC Name

(4R)-4,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O6/c1-14(2,3)22-12(20)16-9-10(7-8-11(18)19)17-13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)(H,17,21)(H,18,19)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVVNDZHUBXGHG-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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